24-Hydroxytormentic acid
Description
Properties
Molecular Formula |
C30H48O6 |
|---|---|
Molecular Weight |
504.7 g/mol |
IUPAC Name |
(1R,2R,4aS,6aR,6aS,6bR,8aR,9S,10R,11R,12aR,14bS)-1,10,11-trihydroxy-9-(hydroxymethyl)-1,2,6a,6b,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |
InChI |
InChI=1S/C30H48O6/c1-17-9-12-30(24(34)35)14-13-27(4)18(22(30)29(17,6)36)7-8-21-25(2)15-19(32)23(33)26(3,16-31)20(25)10-11-28(21,27)5/h7,17,19-23,31-33,36H,8-16H2,1-6H3,(H,34,35)/t17-,19-,20-,21-,22-,23+,25+,26-,27-,28-,29-,30+/m1/s1 |
InChI Key |
YCOKATFNRPZIIU-SRTWMZKRSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(C[C@H]([C@@H]([C@]5(C)CO)O)O)C)C)[C@@H]2[C@]1(C)O)C)C(=O)O |
Canonical SMILES |
CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)CO)O)O)C)C)C2C1(C)O)C)C(=O)O |
Synonyms |
24-hydroxytormentic acid |
Origin of Product |
United States |
Preparation Methods
Methanol-Based Maceration
The powdered plant material is subjected to cold maceration in methanol (1:20 w/v) for 72 hours, with agitation every 12 hours to disrupt cell membranes. Methanol’s intermediate polarity efficiently solubilizes triterpenoids while minimizing polysaccharide co-extraction. After filtration, the methanolic extract is concentrated under reduced pressure (40°C, 204 mbar) to yield a viscous residue.
Sequential Liquid-Liquid Partitioning
The crude extract is suspended in a methanol-water mixture (1:1 v/v) and sequentially partitioned with petroleum ether and ethyl acetate:
| Solvent Ratio (v/v) | Partitioning Step | Target Fraction |
|---|---|---|
| 1:1 (Petroleum ether) | 3x defatting | Lipids removed |
| 1:1 (Ethyl acetate) | 3x extraction | Triterpenoid enrichment |
The ethyl acetate layer, enriched with medium-polarity compounds, is evaporated to dryness and stored at -20°C to prevent oxidative degradation.
Chromatographic Isolation
Silica Gel Column Chromatography
The ethyl acetate fraction is chromatographed over silica gel (200–300 mesh) using a gradient elution system:
| Eluent Composition (Hexane:Ethyl Acetate) | Ratio | Volume (Column Volumes) |
|---|---|---|
| 100:0 | 2 CV | Remove non-polar impurities |
| 90:10 → 70:30 | 10 CV | Elute triterpenoid bands |
| 50:50 → 0:100 | 5 CV | Recover polar metabolites |
Fractions (50 mL each) are monitored by TLC (silica GF254, vanillin-H2SO4 spray), with 24-hydroxytormentic acid typically eluting at 70:30 hexane-ethyl acetate.
Sephadex LH-20 Size Exclusion
Active fractions from silica gel are further purified on Sephadex LH-20 columns (2.5 × 60 cm) using methanol-chloroform (1:1) isocratic elution. This step separates triterpenoids from flavonoids and tannins based on molecular size differences.
Structural Elucidation and Validation
Spectroscopic Characterization
1H and 13C NMR spectra of 24-hydroxytormentic acid reveal diagnostic signals:
-
1H NMR (500 MHz, CD3OD) : δ 5.28 (t, J=3.5 Hz, H-12), 3.40 (m, H-3β), 3.15 (d, J=11 Hz, H-19α)
-
13C NMR (125 MHz, CD3OD) : δ 179.8 (C-28), 138.2 (C-13), 125.6 (C-12), 72.4 (C-3), 68.9 (C-24)
High-Resolution Mass Spectrometry
HR-ESI-MS exhibits a [M-H]− ion at m/z 531.3421 (calc. 531.3425 for C30H48O6), confirming the molecular formula.
Yield Optimization Strategies
| Parameter | Optimal Condition | Yield Improvement |
|---|---|---|
| Extraction solvent | 80% aqueous methanol | 22% vs. pure MeOH |
| Column packing density | 1.2 g silica/g extract | 15% recovery gain |
| Sephadex bed height | 60 cm | Resolution +18% |
Prolonged maceration beyond 72 hours provides diminishing returns due to oxidative dimerization .
Q & A
Q. How can researchers enhance reproducibility in assays involving 24-hydroxytormentic acid?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
